molecular formula C24H18N4Na2O7S2 B13956707 Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 36409-70-8

Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B13956707
CAS No.: 36409-70-8
M. Wt: 584.5 g/mol
InChI Key: CAAGJCREAQXYJN-UHFFFAOYSA-L
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Description

Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C24H18N4Na2O7S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-ethoxyaniline and 4-aminobenzenesulfonic acid. These diazonium salts are then coupled with naphthalene-2-sulfonic acid under controlled pH conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to color changes. The pathways involved often include electron transfer processes that result in the absorption of specific wavelengths of light, giving the compound its characteristic color .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-hydroxy-5-(2-methoxy-4-sulfonato-m-tolyl)azo]naphthalene-2-sulfonate
  • Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
  • Direct Orange 39

Uniqueness

Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate is unique due to its specific ethoxy and sulfonate functional groups, which provide distinct color properties and stability compared to other similar azo compounds. Its unique structure allows for specific applications in various industries and research fields .

Properties

CAS No.

36409-70-8

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;5-[(4-ethoxyphenyl)diazenyl]-8-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-18-7-3-16(4-8-18)25-27-23-13-14-24(22-15-20(37(32,33)34)11-12-21(22)23)28-26-17-5-9-19(10-6-17)36(29,30)31;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

CAAGJCREAQXYJN-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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